Calcium lactate

Vue d'ensemble

Description

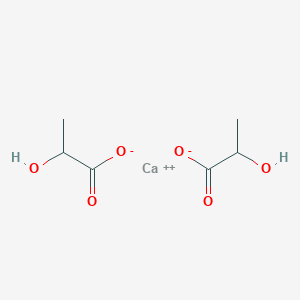

Calcium lactate (C₆H₁₀CaO₆) is a calcium salt of lactic acid, commonly occurring as a pentahydrate (C₆H₁₀CaO₆·5H₂O). It is synthesized via the reaction of lactic acid with calcium carbonate or hydroxide . Key properties include high water solubility (30.69 ± 0.40% assay value), bioavailability, and neutral taste, making it suitable for pharmaceutical, food, and industrial applications . The U.S. Pharmacopeia (USP) specifies a purity range of 98.0–101.0% for pharmaceutical-grade this compound, with strict limits on magnesium and alkali salts .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le lactate de calcium peut être synthétisé par neutralisation de l'acide lactique avec du carbonate de calcium ou de l'hydroxyde de calcium. La réaction implique généralement le mélange d'acide lactique avec du carbonate de calcium ou de l'hydroxyde de calcium dans l'eau, suivi d'une filtration et d'une recristallisation pour obtenir du lactate de calcium pur .

Méthodes de production industrielle

En milieu industriel, le lactate de calcium est souvent produit par une méthode de synthèse en une étape. Cela implique la réaction de l'acide lactique avec du carbonate de calcium dans l'eau, suivie de l'ajout d'alcool éthylique à la solution. Le mélange est ensuite refroidi, laissé reposer et recristallisé. Les cristaux obtenus sont lavés à l'alcool éthylique, essorés et séchés pour obtenir du lactate de calcium de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le lactate de calcium subit diverses réactions chimiques, notamment :

Neutralisation : Réagit avec les acides pour former de l'acide lactique et des sels de calcium.

Précipitation : Forme des sels de calcium insolubles lorsqu'il réagit avec certains anions.

Complexation : Forme des complexes avec d'autres ions en solution.

Réactifs et conditions courants

Acides : Acide chlorhydrique, acide sulfurique.

Bases : Hydroxyde de sodium, hydroxyde de potassium.

Solvants : Eau, méthanol.

Principaux produits formés

Acide lactique : Formé lorsque le lactate de calcium réagit avec des acides forts.

Sels de calcium : Formés lorsque le lactate de calcium réagit avec d'autres anions.

Applications de la recherche scientifique

Le lactate de calcium a de nombreuses applications en recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme source d'ions calcium.

Biologie : Utilisé dans les milieux de culture cellulaire pour fournir des ions calcium essentiels à la croissance et au fonctionnement des cellules.

Médecine : Utilisé pour traiter les carences en calcium et comme complément de calcium dans les produits alimentaires.

Industrie : Utilisé dans la production de biobéton pour améliorer la durabilité et les propriétés mécaniques du béton.

Mécanisme d'action

Dans les milieux aqueux, le lactate de calcium se dissocie en cations calcium et en anions lactate. Les ions calcium jouent un rôle crucial dans divers processus physiologiques, notamment la contraction musculaire, la transmission nerveuse et la formation osseuse. Les anions lactate servent de source d'énergie dans les voies métaboliques, participant à la néoglucogenèse et à d'autres processus biochimiques .

Applications De Recherche Scientifique

Food Science

Calcium Lactate as a Food Additive

This compound is widely used as a food additive (E327) due to its ability to enhance the nutritional value of food products. It serves as a calcium supplement, contributing to dietary calcium intake without affecting the taste of the food. Its solubility and bioavailability make it particularly suitable for use in beverages and dairy products.

Gelling Properties in Food Products

Research has demonstrated that this compound can improve the textural properties of food items, such as surimi gels. A study investigating its effect on large yellow croaker surimi found that adding this compound significantly increased gel strength and water-holding capacity, while reducing cooking loss. Optimal results were observed at a concentration of 1.5%, where the water-holding capacity peaked .

| Parameter | Control | 1.5% this compound |

|---|---|---|

| Gel Strength | 0.36 | 0.20 |

| Cooking Loss (%) | 12 | 8 |

| Water-Holding Capacity (%) | 75 | 85 |

Medical Applications

Calcium Supplementation

This compound is utilized in medicine primarily for treating hypocalcemia and as an antacid. It is absorbed effectively across various pH levels, making it more convenient than other calcium salts like calcium citrate. Studies have shown that this compound supplementation can beneficially modify lipid profiles in patients with hyperlipidemia, leading to a statistically significant reduction in total cholesterol levels .

- Study Overview:

- Population: 43 patients with type 2 hyperlipidemia

- Duration: 4 weeks

- Dosage: 510 mg/day

| Lipid Profile Parameter | Before Supplementation | After Supplementation |

|---|---|---|

| Total Cholesterol (mg/dL) | 200 | 192 |

| LDL Cholesterol (mg/dL) | 130 | 122 |

| Triglycerides (mg/dL) | 150 | 138 |

Veterinary Medicine

In veterinary contexts, this compound is administered to treat calcium deficiencies in animals, particularly during parathyroid insufficiency or after parathyroidectomy. Its efficacy has been documented in preventing tetany in both humans and dogs .

Engineering Applications

Self-Healing Concrete

Recent studies have explored the use of this compound in enhancing the durability of concrete through self-healing properties. The incorporation of this compound into concrete formulations has been shown to increase compressive strength and promote the self-healing of cracks when exposed to moisture .

- Impact on Compressive Strength:

| This compound Content (%) | Compressive Strength (MPa) |

|---|---|

| 0 | 30 |

| 1 | 32 |

| 2 | 35 |

Mécanisme D'action

In aqueous environments, calcium lactate dissociates into calcium cations and lactate anions. The calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone formation. The lactate anions serve as an energy source in metabolic pathways, participating in gluconeogenesis and other biochemical processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Calcium Compounds

Calcium Carbonate (CaCO₃)

- Solubility : Poorly soluble in water (0.0014 g/100 mL at 25°C), requiring acidic environments for absorption.

- Bioavailability : Lower than calcium lactate due to solubility limitations. In bone repair studies, calcium carbonate showed slower recovery rates compared to this compound in calcium-deficient rats .

- pH Impact : Increases pH in dairy processing (e.g., +0.11 pH units in goat milk at 15–20 mg/100 g), contrasting with the acidifying effects of lactate .

Calcium Chloride (CaCl₂)

- Solubility : Highly soluble (74.5 g/100 mL at 20°C), leading to rapid dissociation.

- Applications : Used in cheese production to accelerate coagulation but causes significant pH reduction (-0.23 pH units in goat milk) .

- Drawbacks : Hygroscopicity and bitter taste limit its use in food compared to lactate .

Calcium Gluconate (C₁₂H₂₂CaO₁₄)

- Solubility : Moderate solubility (3.3 g/100 mL), slower dissolution than chloride but faster than carbonate.

- pH Impact : Reduces goat milk pH by -0.17 units at 5 mg/100 g, similar to lactate but with less efficiency in gel hardness enhancement .

- Medical Use: Preferred for intravenous calcium therapy due to lower tissue irritation .

Calcium Citrate (Ca₃(C₆H₅O₇)₂)

- Bioavailability : High absorption in low-acid conditions, suitable for elderly patients with reduced gastric acid.

- Bone Repair : Less effective than this compound in restoring femoral calcium content in rats (70% recovery vs. 85% for lactate) .

Calcium Acetate (C₄H₆CaO₄)

- Medical Use : First-line treatment for hyperphosphatemia in dialysis patients, outperforming carbonate in phosphorus binding .

- Limitations: Not used in food due to metallic aftertaste, unlike lactate .

Key Research Findings

Pharmacotechnical Properties in Tablets

Synthesized this compound from mussel shells (92.94 ± 1.21% purity) matched the performance of commercial PURACAL® in tablet hardness (12–15 N) and dissolution rates, proving marine byproducts as viable sources .

pH and Texture in Dairy Products

| Calcium Compound | pH Change in Goat Milk (5 mg/100 g) | Gel Hardness (N) |

|---|---|---|

| This compound | -0.10 | 3.2–3.5 |

| Calcium Chloride | -0.23 | 3.8–4.1 |

| Calcium Carbonate | +0.11 | 3.0–3.3 |

This compound balances moderate acidification with improved gel texture, avoiding excessive protein destabilization .

Mechanical Strength in Concrete

| Calcium Source | Compressive Strength (MPa) | Self-Healing Efficiency |

|---|---|---|

| This compound + Bacteria | 42.8 (45% increase) | 90% crack closure |

| Calcium Nitrate | 38.2 | 70% crack closure |

This compound supports bacterial calcite precipitation, enhancing durability more effectively than nitrate .

Regulatory and Industrial Standards

Activité Biologique

Calcium lactate, a calcium salt of lactic acid, is widely recognized for its various biological activities and applications in health and nutrition. This article explores the compound's biological activity, focusing on its effects on cellular mechanisms, lipid profiles, and potential therapeutic applications based on diverse research findings.

This compound is formed when calcium ions bind with lactic acid. It is highly soluble in water, which enhances its bioavailability compared to other calcium salts. The compound dissociates in the body to release calcium ions and lactate, contributing to various physiological processes.

Intracellular Calcium Modulation

Research indicates that this compound can significantly influence intracellular calcium levels. A study demonstrated that treatment with this compound increased intracellular calcium () levels in colon cancer cell lines (HCT116 and HT-29), enhancing cell motility through the cleavage of focal adhesion kinase (FAK) proteins. This cleavage leads to altered signaling pathways that may promote cancer cell migration and invasion .

Table 1: Effects of this compound on Intracellular Calcium Levels

| Treatment | Cell Line | Influx | FAK Cleavage | p53 Levels |

|---|---|---|---|---|

| This compound | HCT116 | Increased | Yes | Decreased |

| This compound | HT-29 | Increased | Yes | Decreased |

| Control | CCD-18Co | Baseline | No | Normal |

Lipid Profile Modification

This compound supplementation has been shown to positively affect lipid profiles in patients with hyperlipidemia. In a clinical study involving patients with type 2 hyperlipidemia, a four-week regimen of this compound resulted in a statistically significant reduction in total cholesterol (TC) by 4%, low-density lipoprotein cholesterol (LDL-C) by 6%, and triglycerides (TG) by 8% . These findings suggest that this compound may play a role in managing lipid metabolism and cardiovascular health.

Table 2: Lipid Profile Changes After this compound Supplementation

| Lipid Parameter | Baseline Level (mg/dL) | Post-Treatment Level (mg/dL) | Change (%) |

|---|---|---|---|

| Total Cholesterol | X | Y | -4% |

| LDL Cholesterol | A | B | -6% |

| Triglycerides | C | D | -8% |

| HDL Cholesterol | E | F | +1% |

Case Studies and Clinical Applications

Several studies have explored the therapeutic potential of this compound:

- Cholesterol Management: A four-week trial involving patients with hyperlipidemia showed beneficial modifications in lipid profiles with no significant side effects, suggesting its utility as a dietary supplement for cardiovascular health .

- Cancer Cell Dynamics: The modulation of intracellular calcium levels by this compound has implications for cancer biology, particularly in enhancing the motility of colon cancer cells through FAK signaling pathways .

- Dental Health: A study on enamel fluoride uptake indicated that pre-treatment with this compound significantly improved fluoride retention compared to fluoride treatment alone, suggesting a potential application in dental care .

Safety and Toxicology

Long-term toxicity studies have demonstrated that this compound does not exhibit toxic or carcinogenic properties in animal models, supporting its safety for dietary use . This aspect is crucial for its acceptance as a nutritional supplement.

Q & A

Basic Research Questions

Q. How is particle size distribution of calcium lactate characterized, and how does it influence pharmaceutical formulation design?

Particle size distribution is typically analyzed using sieve analysis or laser diffraction. For example, a study comparing this compound derived from Black Sea mussel shells with PURACAL® used vertical bar charts to show residue percentages across particle size ranges (80–800 µm). Smaller particles (<80 µm) showed higher residue percentages in mussel-derived this compound, impacting dissolution rates and tablet uniformity. This data is critical for optimizing immediate-release formulations by adjusting granulation or compaction processes .

Q. What role does this compound play as a calcium nutrient source in microbial self-healing concrete?

this compound serves as an organic calcium source for bacteria (e.g., Bacillus subtilis, Sporosarcina pasteurii) to precipitate calcium carbonate, which seals microcracks. It is added directly to the concrete mix (0.5–2.5% cement replacement) and enhances compressive strength by up to 12% at optimal concentrations. The lactate anion also acts as a carbon source for microbial metabolism, accelerating mineralization kinetics .

Q. What analytical methods are recommended for assessing this compound purity and compliance with pharmacopeial standards?

The USP specifies titrimetric assays for calcium content, loss on drying tests, and limits for impurities (e.g., magnesium, volatile fatty acids). For example, oxalic acid precipitation is used to quantify alkali salts, while phenolphthalein titration determines acidity. FTIR or NMR can confirm structural identity .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound’s application in bacterial self-healing concrete?

RSM with central composite design (CCD) is used to model interactions between variables such as bacterial concentration, this compound dosage, and curing time. For instance, Alshaibani et al. (2023) applied CCD to maximize Bacillus sp. AK13 sporulation in low-cost media, achieving 3.08 × 10⁸ CFU/ml growth. This approach reduces experimental trials and identifies nonlinear relationships between factors, enabling precise optimization of crack-healing efficiency .

Q. What experimental design strategies address contradictions in this compound’s effects on compressive strength across studies?

Discrepancies arise from variables like bacterial strain viability, curing conditions, and lactate concentration. Vijay and Murmu (2021) used a factorial design to test 0.5–2.5% this compound, finding peak strength at 0.5%, while higher concentrations reduced efficacy due to incomplete bacterial utilization. Meta-analyses with controlled variables (e.g., fixed water-cement ratio) and sensitivity analyses can resolve such contradictions .

Q. How does this compound stabilize catalytic systems in the vapor-phase dehydration of lactic acid to acrylic acid?

this compound in situ generated on hydroxyapatite (HAP) catalysts resists dehydration to acrylates, which polymerize and deactivate acidic supports. Neutral supports like HAP stabilize lactate salts via weak acid-base interactions, maintaining >80% acrylic acid selectivity. Kinetic studies using fixed-bed reactors and XRD analysis confirm structural stability under reaction conditions .

Q. What statistical frameworks ensure reproducibility in this compound-related cell culture or biochemical assays?

Nature Research guidelines recommend reporting sample size justification, error margins (e.g., SEM), and Bayesian priors. For example, lactate concentration in cell media should be measured via enzymatic assays (e.g., ABX Pentra 400), with pH controlled to ±0.1 units to avoid confounding ionized calcium measurements .

Q. Methodological Considerations Table

Q. Key Takeaways

- Formulation Design: Particle size and purity are critical for dissolution and bioavailability in pharmaceuticals.

- Bioconcrete Optimization: RSM and CCD enable efficient parameter tuning for bacterial viability and crack healing.

- Catalytic Stability: Neutral supports mitigate deactivation in lactic acid dehydration.

- Reproducibility: Transparent statistical reporting is essential for validating this compound’s role in complex systems.

Propriétés

IUPAC Name |

calcium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJXYGKVIBWPFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020236 | |

| Record name | Calcium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Almost odourless, white crystalline powder or granules, White solid; Soluble in water; [HSDB] White crystalline powder; Soluble in water; [MSDSonline] | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water and practically insoluble in ethanol, Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/, Sol in water | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CALCIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

814-80-2, 5743-48-6, 28305-25-1, 63690-56-2 | |

| Record name | Calcium Lactate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium (S)-2-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium Lactate Pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2URQ2N32W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

> 120 | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.